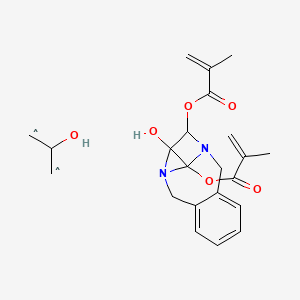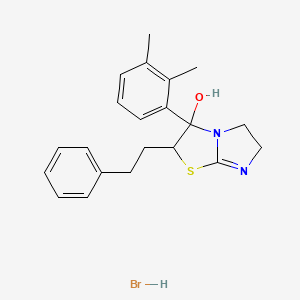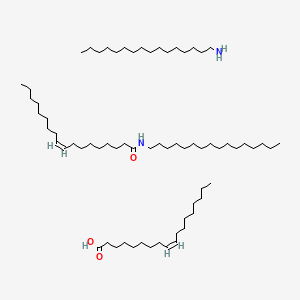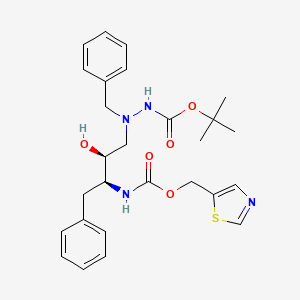
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of functional groups such as carboxamide, benzyl, and pyrimidinyl groups through various organic reactions like alkylation, acylation, and thiolation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, pyrido[2,3-d]pyrimidines are known for their potential as enzyme inhibitors, particularly in the context of kinases. This makes them valuable in the study of cellular signaling pathways.
Medicine
In medicine, compounds of this class are investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Signal Transduction Pathways: Modulation of cellular signaling pathways, particularly those involving kinases.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Other compounds in this class with different substituents.
Quinazolines: Similar fused ring structures with different heteroatoms.
Purines: Biologically relevant compounds with similar ring systems.
Uniqueness
The uniqueness of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
109493-27-8 |
|---|---|
Fórmula molecular |
C21H18N6O2S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-benzyl-3,7-dimethyl-4-oxo-N-pyrimidin-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H18N6O2S/c1-13-15(18(28)25-20-22-9-6-10-23-20)11-16-17(24-13)27(21(30)26(2)19(16)29)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,22,23,25,28) |
Clave InChI |
UQYDHGUJOOQVBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)NC4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)


